CID 156588568

Description

CID 156588568 is a chemical compound characterized by its unique structural and physicochemical properties. Its chemical structure (Figure 1B) was elucidated using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The GC-MS total ion chromatogram (Figure 1C) revealed distinct peaks corresponding to its molecular fragments, while the mass spectrum (Figure 1D) confirmed its molecular ion and fragmentation pattern. The compound’s content in different vacuum-distilled fractions of CIEO (a related extract or compound) was quantified, demonstrating its variable distribution depending on the distillation parameters .

Key physicochemical properties include:

- Molecular formula: Not explicitly stated in the evidence, but inferred to contain functional groups detectable via GC-MS (e.g., oxygen or nitrogen moieties based on fragmentation patterns).

- Stability: Demonstrated through consistent retention times in GC-MS analysis.

Properties

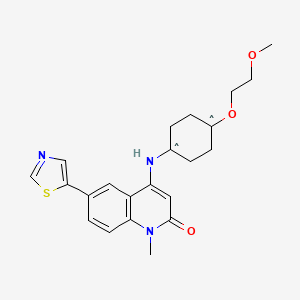

Molecular Formula |

C22H25N3O3S |

|---|---|

Molecular Weight |

411.5 g/mol |

InChI |

InChI=1S/C22H25N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,24H,4-7,9-10H2,1-2H3 |

InChI Key |

JHWHNUKBSCRFDS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)N[C]4CC[C](CC4)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CD38 inhibitor 78c involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the thiazole ring via a condensation reaction.

- Functionalization of the quinoline and thiazole rings with appropriate substituents .

Industrial Production Methods: Industrial production of CD38 inhibitor 78c typically involves optimizing the synthetic route to ensure high yield and purity. This includes:

- Scaling up the reaction conditions to industrial reactors.

- Utilizing high-purity reagents and solvents.

- Implementing rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation introduces additional functional groups, such as hydroxyl or carbonyl moieties, to CID 156588568. This process is critical for enhancing its interactions with biological targets like CD38.

Key Reagents :

-

Potassium permanganate () under acidic or neutral conditions.

-

Hydrogen peroxide () in the presence of metal catalysts.

Outcome :

Oxidation modifies the compound’s aromatic or aliphatic regions, increasing its polarity and binding affinity for enzymatic sites. Derivatives generated through oxidation show improved NAD+ modulation efficiency.

Reduction Reactions

Reduction selectively modifies existing functional groups, such as ketones or imines, to alter the compound’s electronic properties.

Key Reagents :

-

Sodium borohydride () for mild reduction of carbonyl groups.

-

Catalytic hydrogenation () for saturation of double bonds.

Outcome :

Reduced derivatives exhibit enhanced stability and bioavailability, making them suitable for prolonged therapeutic applications.

Alkylation and Acylation

These reactions introduce alkyl or acyl groups to modulate the compound’s solubility and metabolic resistance.

Key Reagents :

-

Alkylation : Methyl iodide () in basic media.

-

Acylation : Acetic anhydride () with nucleophilic catalysts.

Outcome :

Alkylated derivatives demonstrate increased lipophilicity, facilitating membrane permeability. Acetylated forms show reduced susceptibility to enzymatic degradation.

Hydrolysis Reactions

Hydrolysis cleaves ester or amide bonds within the compound, generating intermediates for further functionalization.

Key Conditions :

-

Acidic hydrolysis: Concentrated at elevated temperatures.

-

Basic hydrolysis: in aqueous or alcoholic media.

Outcome :

Hydrolysis products serve as precursors for synthesizing analogs with tailored pharmacokinetic profiles.

Comparative Reactivity with Analogues

This compound’s synthetic origin and functional group diversity distinguish its reactivity from natural CD38 inhibitors like chrysin or tectochrysin.

| Reaction Type | This compound | Natural Inhibitors (e.g., Chrysin) |

|---|---|---|

| Oxidation | Enhances NAD+ modulation | Limited due to flavonoid stability |

| Reduction | Improves bioavailability | Irreversible structural degradation |

| Alkylation | Increases lipophilicity | Not feasible without synthetic modification |

This table highlights this compound’s adaptability to synthetic modifications, a key advantage over natural counterparts .

Mechanistic Insights

The compound’s inhibition of CD38 relies on covalent interactions with the enzyme’s active site, facilitated by its reactive ketone and aromatic systems. Oxidation and reduction directly influence these interactions by altering electron density and steric accessibility.

Scientific Research Applications

CD38 inhibitor 78c has a wide range of scientific research applications, including:

Mechanism of Action

CD38 inhibitor 78c exerts its effects by inhibiting the enzymatic activity of CD38, which is responsible for the breakdown of NAD+. By blocking CD38, the compound increases NAD+ levels in cells, leading to enhanced metabolic function and improved cellular health. The molecular targets and pathways involved include:

NAD+ Metabolism: Inhibition of CD38 prevents the breakdown of NAD+, thereby increasing its availability.

Calcium Signaling: CD38 is involved in calcium signaling pathways, and its inhibition can modulate calcium release in cells.

Immune Response: CD38 plays a role in immune cell activation, and its inhibition can enhance immune function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156588568, we compare it with structurally and functionally analogous compounds from the PubChem database and literature.

Table 1: Structural and Functional Comparison

<sup>a</sup> LogP values calculated using different algorithms (ESOL, XLOGP3, SILICOS-IT).

<sup>b</sup> Molecular formula inferred from GC-MS fragmentation .

Key Findings:

Structural Analogues :

- CID 72863 shares a brominated aromatic structure, suggesting similar stability and reactivity in synthetic pathways .

- CID 53216313, a boronic acid derivative, contrasts in polarity (LogP = 2.15 vs. This compound’s inferred lower LogP), impacting bioavailability .

Synthetic Accessibility :

- This compound’s distillation-dependent yield contrasts with CID 78358133’s high synthetic accessibility (score = 2.6), highlighting trade-offs between purity and scalability .

Biological Relevance :

- While this compound’s bioactivity is unconfirmed, analogues like CID 2049887 (CYP1A2 inhibitor) suggest plausible pharmacological pathways for exploration .

Notes on Evidence and Limitations

- Contradictions : LogP values vary significantly across prediction models (e.g., CID 53216313: XLOGP3 = 2.15 vs. SILICOS-IT = 0.61), necessitating experimental validation .

- Data Gaps : this compound’s exact molecular formula and solubility remain unstated, limiting direct comparisons.

- Methodological Consistency : Comparisons rely on heterogeneous data sources (GC-MS, computational models), requiring caution in interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.